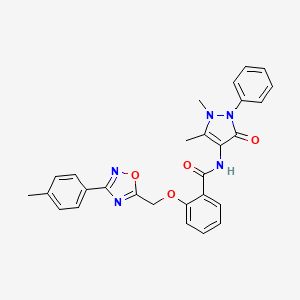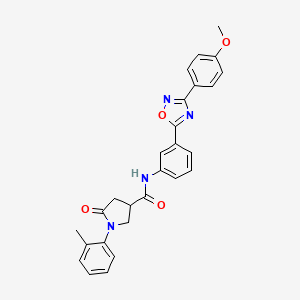![molecular formula C21H18ClNO2 B7702680 N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. This compound has been extensively studied for its potential use as an anticonvulsant, analgesic, and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is not fully understood, but it is believed to act as a voltage-gated sodium channel blocker. This compound has been shown to inhibit the firing of neurons in the central nervous system, which may be responsible for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of sodium channels, which reduces the excitability of neurons. This compound has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which makes it an ideal tool for studying the role of sodium channels in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide. One of the most promising areas of research is the development of novel analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its potential therapeutic applications. Additionally, the role of this compound in the treatment of various neurological and inflammatory disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a compound with significant potential for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments make it an ideal tool for studying various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop novel analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,2-diphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 2-oxolane-methanol. The final product is then purified through recrystallization to obtain a high-purity compound.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(14-18(19)22)23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASKZRYSAKGDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)

![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)